Q-Switch II dye
Overview
Description
Q-Switch II dye is a specialized compound used primarily in the field of laser technology. It is known for its ability to produce high-intensity, short-duration laser pulses, making it an essential component in various scientific and industrial applications. The dye is particularly effective in Q-switched lasers, which are used to generate pulsed laser beams with extremely high peak power.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Q-Switch II dye involves several steps, starting with the preparation of the core dye structure. This typically involves the reaction of aromatic compounds with specific reagents to introduce the necessary functional groups. The reaction conditions often include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves continuous monitoring of reaction parameters and the use of advanced purification techniques to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions: Q-Switch II dye undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the dye’s electronic properties, affecting its performance in laser applications.
Substitution: Substitution reactions can introduce new functional groups, altering the dye’s characteristics.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
Scientific Research Applications
Q-Switch II dye has a wide range of applications in scientific research, including:
Chemistry: Used in spectroscopic studies to investigate the interaction between light and matter.
Biology: Employed in fluorescence microscopy to label and visualize biological samples.
Medicine: Utilized in laser-based medical treatments, such as tattoo removal and skin resurfacing.
Industry: Applied in materials processing, including cutting, welding, and marking of various materials.
Mechanism of Action
Q-Switch II dye is unique in its ability to produce high peak power pulses with short durations. Similar compounds include other laser dyes such as Rhodamine 6G and Coumarin dyes, which are also used in laser applications but may differ in their absorption and emission properties. This compound stands out due to its specific wavelength range and efficiency in Q-switched laser systems.
Comparison with Similar Compounds
- Rhodamine 6G
- Coumarin dyes
- Fluorescein dyes
Q-Switch II dye’s unique properties make it a valuable tool in various scientific and industrial applications, providing high performance and reliability in laser systems.
Properties
IUPAC Name |
8-[5-[2,4-bis(4-pentoxyphenyl)-6,7-dihydro-5H-chromen-8-yl]penta-2,4-dienylidene]-2,4-diphenyl-6,7-dihydro-5H-chromen-1-ium;perchlorate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H59O4.ClHO4/c1-3-5-16-38-58-48-34-30-43(31-35-48)53-41-55(45-32-36-49(37-33-45)59-39-17-6-4-2)61-57-47(27-19-29-51(53)57)25-15-9-14-24-46-26-18-28-50-52(42-20-10-7-11-21-42)40-54(60-56(46)50)44-22-12-8-13-23-44;2-1(3,4)5/h7-15,20-25,30-37,40-41H,3-6,16-19,26-29,38-39H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDJZGCLYUWBQV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC(=C3CCCC(=C3O2)C=CC=CC=C4CCCC5=C4[O+]=C(C=C5C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=C(C=C8)OCCCCC.[O-]Cl(=O)(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H59ClO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
907.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21016-22-8 | |
Record name | 1-Benzopyrylium, 8-[5-[6,7-dihydro-2,4-bis[4-(pentyloxy)phenyl]-5H-1-benzopyran-8-yl]-2,4-pentadien-1-ylidene]-5,6,7,8-tetrahydro-2,4-diphenyl-, perchlorate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21016-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Q-Switch II dye | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021016228 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Benzopyrylium, 8-[5-[6,7-dihydro-2,4-bis[4-(pentyloxy)phenyl]-5H-1-benzopyran-8-yl]-2,4-pentadien-1-ylidene]-5,6,7,8-tetrahydro-2,4-diphenyl-, perchlorate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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